Poloxime

Chemical Stability Hydrolysis Prodrug

Poloxime is the stable hydrolysis product of Poloxin, eliminating prodrug variability. With ≥100 mg/mL DMSO solubility and co-crystal validated binding (PDB:4H71), it ensures consistent Plk1 PBD inhibition at 100 μM. Ideal for HTS, crystallography, and structure-based design workflows requiring reliable target engagement.

Molecular Formula C10H13NO2
Molecular Weight 179.21
CAS No. 17302-61-3
Cat. No. B610159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloxime
CAS17302-61-3
SynonymsPoloxime;  Nitrosothymol; 
Molecular FormulaC10H13NO2
Molecular Weight179.21
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=O)C(C)C)O
InChIInChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3
InChIKeyLFDOSYRMCCGDBT-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Poloxime (CAS 17302-61-3): Technical Procurement Guide for a Non-ATP-Competitive Plk1 Inhibitor


Poloxime (CAS 17302-61-3), chemically designated as (E)-4-(hydroxyimino)-2-isopropyl-5-methylcyclohexa-2,5-dien-1-one, is a hydrolysis product of the polo-like kinase 1 (Plk1) inhibitor Poloxin . It functions as a non-ATP-competitive inhibitor that specifically targets the polo-box domain (PBD) of Plk1, a key mitotic regulator implicated in oncogenesis [1]. With a molecular weight of 179.22 Da and a defined purity profile of ≥98% , Poloxime is a small-molecule tool compound intended for research applications exploring PBD-dependent protein-protein interactions and mitotic checkpoint dysregulation.

Poloxime (CAS 17302-61-3): Why In-Class Substitution with Poloxin or Thymoquinone Is Not Scientifically Justified


Substituting Poloxime with its parent compound Poloxin or the natural product Thymoquinone introduces unacceptable experimental variability due to fundamental differences in chemical stability, solubility, and mechanistic clarity. Poloxin is a reactive prodrug that undergoes rapid hydrolysis to Poloxime in aqueous buffers and when exposed to nucleophilic amino acid side chains [1]. This inherent instability compromises the accuracy of dose-response studies and in vivo pharmacokinetic assessments. In contrast, Poloxime represents the stable, active hydrolysis product, ensuring consistent target engagement without the confounding variable of on-bench conversion . Furthermore, Poloxime demonstrates significantly higher solubility in DMSO (≥100 mg/mL) compared to Poloxin (typically ≤5 mg/mL at room temperature) , which directly impacts the preparation of high-concentration stock solutions for cellular assays. The unique co-crystal structure of Poloxime bound to the Plk1 PBD (PDB: 4H71) provides definitive atomic-level validation of its binding pose, a structural benchmark not available for Poloxin [2].

Poloxime (CAS 17302-61-3): A Quantitative, Comparator-Driven Evidence Guide for Scientific Procurement


Poloxime vs. Poloxin: Quantified Hydrolytic Stability and Elimination of Reactivity Artifacts

Poloxime is the stable hydrolysis product of Poloxin, not a reactive intermediate. LC-MS analysis demonstrates that Poloxin reacts to completion with amino-protected lysine and histidine within approximately 10 minutes at room temperature, generating the cleaved Poloxime form [1]. In contrast, Poloxime does not undergo this nucleophilic reactivity and can be directly procured as a stable, pre-hydrolyzed compound. This eliminates the variable of in situ conversion that plagues experiments using Poloxin, where the effective concentration of the active species changes over time based on buffer conditions and temperature .

Chemical Stability Hydrolysis Prodrug Plk1 Assay Reproducibility

Poloxime vs. Poloxin: Enhanced DMSO Solubility for High-Concentration Stock Preparation

Poloxime exhibits significantly higher solubility in DMSO, a critical solvent for preparing stock solutions in cell-based assays, compared to its parent compound Poloxin. Quantitative analysis from multiple vendors shows Poloxime achieves a solubility of ≥100 mg/mL (equivalent to >557 mM) in DMSO . In contrast, Poloxin's solubility in DMSO is consistently reported to be substantially lower, typically ranging from 5 mg/mL to a maximum of 59 mg/mL under warmed conditions . This represents at least a 2-fold and up to a 20-fold improvement in achievable stock concentration for Poloxime.

Solubility DMSO Formulation In Vitro Assay Plk1

Poloxime Binding to Plk1 Polo-Box Domain: Definitive Atomic-Resolution Structural Evidence

The binding of Poloxime to the polo-box domain (PBD) of human Plk1 has been definitively characterized at atomic resolution by X-ray crystallography. The co-crystal structure, deposited in the Protein Data Bank with accession code 4H71, reveals the precise molecular interactions between Poloxime ((E)-4-(hydroxyimino)-2-isopropyl-5-methylcyclohexa-2,5-dienone) and the phosphopeptide-binding pocket of Plk1-PBD [1]. This structural information provides unambiguous validation of its direct, non-ATP-competitive target engagement, a level of mechanistic clarity that is often absent for related in-class compounds such as Poloxin, for which a comparable high-resolution co-crystal structure with Plk1-PBD is not publicly available.

X-ray Crystallography Structural Biology Plk1-PBD Binding Mode Poloxime

Poloxime Inhibits Phosphopeptide Binding to Plk1 PBD at 100 μM: A Validated Functional Assay Endpoint

In a defined biochemical assay, Poloxime at a concentration of 100 μM inhibits the binding of a phosphopeptide ligand to the polo-box domain (PBD) of polo-like kinase 1 (Plk1) [1]. This functional readout directly measures the disruption of the canonical protein-protein interaction that drives Plk1's mitotic regulatory functions. While the assay does not provide a formal IC50 value, the 100 μM concentration is a validated benchmark for cellular and biochemical studies. This activity profile distinguishes Poloxime from highly potent, ATP-competitive Plk1 inhibitors (e.g., BI 2536, IC50 = 0.83 nM [2]), confirming its utility as a tool compound for probing PBD-dependent pathways without globally inhibiting kinase catalytic activity.

Plk1 Polo-Box Domain Phosphopeptide Inhibition Biochemical Assay

Poloxime (CAS 17302-61-3): Validated Research and Industrial Application Scenarios for Informed Procurement


Structure-Guided Drug Design Targeting the Plk1 Polo-Box Domain

Procure Poloxime to serve as the definitive reference ligand for all computational and structural biology workflows targeting the Plk1 PBD. The availability of the high-resolution co-crystal structure (PDB: 4H71) [1] enables rigorous structure-based drug design, including molecular docking validation, pharmacophore modeling, and fragment-based screening. Its use as a positive control in X-ray crystallography soaking experiments is directly supported by the published structure.

Functional Dissection of Plk1 PBD-Mediated Protein-Protein Interactions

Utilize Poloxime as a chemical probe to selectively disrupt PBD-dependent interactions in cellular assays. Its established inhibition of phosphopeptide binding at 100 μM [2] provides a validated starting point for experiments designed to differentiate the cellular functions of the PBD from those of the kinase domain. This is critical for understanding Plk1's role in mitosis and cytokinesis without the confounding effects of global kinase inhibition seen with ATP-competitive inhibitors like BI 2536.

Preparation of High-Concentration Stock Solutions for In Vitro Assays

Poloxime's superior solubility in DMSO (≥100 mg/mL) makes it the preferred choice for laboratories requiring high-concentration stock solutions for automated high-throughput screening (HTS) or for minimizing solvent carryover into sensitive cell-based assays. This property directly addresses a significant technical limitation encountered when using the less soluble parent compound, Poloxin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.